

Application Notes and Protocol for Spiking Soil Samples with PCB Internal Standards

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Compound of Interest

Compound Name: 2,2',4,6,6'-Pentachloro-1,1'-biphenyl-d3

Cat. No.: B12294765

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Introduction

Polychlorinated biphenyls (PCBs) are persistent organic pollutants that are routinely monitored in environmental matrices such as soil. Accurate quantification of PCBs is essential for assessing contamination levels and ensuring the efficacy of remediation efforts. The use of internal standards and surrogates is a critical component of a robust analytical methodology, compensating for variations in extraction efficiency, sample matrix effects, and instrument response.

This document provides a detailed protocol for spiking soil samples with PCB internal standards and surrogates prior to extraction and analysis. The correct application of these standards is fundamental for achieving high-quality, reproducible data in accordance with regulatory guidelines, such as those outlined in U.S. EPA Method 8082A.^{[1][2][3][4]} This protocol is intended for researchers, scientists, and environmental testing professionals.

Materials and Reagents

- Soil Sample: Homogenized and sieved (<2 mm) soil, pre-screened to be free of target PCBs.
- Internal Standards/Surrogates: Certified standard solutions of PCB congeners not expected to be present in the samples. Common choices include:
 - Tetrachloro-m-xylene (TCMX) (Surrogate)^{[1][3]}

- Decachlorobiphenyl (DCB) (Surrogate or Internal Standard)[1][2][3]
- Isotopically labeled PCB congeners (e.g., $^{13}\text{C}_{12}$ -PCB 52) (Surrogate)[5]
- PCB 202 or 204 (Internal Standard)[5][6]
- Solvents: High-purity, pesticide-grade or equivalent.
 - Acetone[1][2]
 - Hexane[7][8]
 - Isooctane
- Glassware:
 - Class A volumetric flasks (10 mL, 50 mL, 100 mL)
 - Gastight microsyringes (various sizes)
 - Scintillation vials or amber glass bottles with PTFE-lined caps
- Equipment:
 - Analytical balance (4-place)
 - Vortex mixer
 - Mechanical shaker (optional)
 - Fume hood

Experimental Protocols

Preparation of Spiking Solutions

This protocol details the preparation of a surrogate spiking solution, which is added to the soil before extraction, and an internal standard solution, added to the final extract before analysis. This distinction is crucial for proper quality control.

3.1.1 Stock Standard Preparation (e.g., 200 µg/mL)

- Allow the neat or certified standard material to equilibrate to room temperature.
- Accurately weigh approximately 5.0 mg of the pure standard (e.g., TCMX or DCB) into a 25-mL volumetric flask.
- Dissolve the standard in acetone and bring to volume.
- Cap and invert the flask several times to ensure complete mixing.
- Transfer the stock solution to an amber glass vial with a PTFE-lined cap.
- Store at ≤ 6 °C in the dark. Stock standards should be replaced after one year or as specified by the manufacturer.[\[1\]](#)

3.1.2 Surrogate Spiking Solution (e.g., 20.0 µg/mL)

- This solution is added to the soil sample before extraction to monitor the efficiency of the entire sample preparation and analysis process.[\[9\]](#)[\[10\]](#)
- In a 5.0-mL volumetric flask, dilute 500 µL of the 200 µg/mL stock standard with acetone.[\[3\]](#)
- Bring to volume with acetone, cap, and mix thoroughly.
- This concentration is suitable for spiking a 10-30 g soil sample. The final concentration in the extract will depend on the final extract volume.

3.1.3 Internal Standard Solution (e.g., 10 µg/mL)

- This solution is added to the sample extract after extraction and concentration but before instrumental analysis to correct for instrument variability and matrix effects during injection.[\[8\]](#)[\[9\]](#)[\[11\]](#)
- Prepare a stock solution of a different PCB congener (e.g., Decachlorobiphenyl or PCB 202) as described in 3.1.1.

- Dilute the stock solution in hexane or isooctane to achieve the desired final concentration (e.g., 10 µg/mL).[8] For example, dilute 500 µL of a 200 µg/mL stock to 10 mL with hexane.

Soil Sample Spiking Procedure

- **Sample Preparation:** Weigh 10-30 g of homogenized soil into a suitable extraction vessel (e.g., beaker or extraction cell).[2] For quality control, prepare a method blank (e.g., clean sand) and a matrix spike/matrix spike duplicate (MS/MSD) set for every batch of 20 samples. [3]
- **Surrogate Spiking:** Using a calibrated microsyringe, add a precise volume (e.g., 100 µL) of the Surrogate Spiking Solution (from step 3.1.2) directly onto the surface of the soil.[8] For MS/MSD samples, add a known quantity of the target PCB analytes as well.
- **Solvent Equilibration:** Allow the solvent to absorb into the soil for approximately 5-10 minutes.
- **Homogenization:** Thoroughly mix the spiked soil using a clean stainless steel spatula or by vortexing/shaking to ensure even distribution of the surrogate.
- **Equilibration/Aging (Optional but Recommended):** For studies aiming to mimic environmental weathering, an equilibration period is recommended. Loosely cover the container and store the spiked soil in a dark, ventilated area (fume hood) for a specified period. An initial period of 16-24 hours is common to allow for solvent evaporation.[12] For longer-term aging studies, equilibration can last from several days to weeks.[13] Note that the optimal equilibration time is matrix-dependent and may need to be determined empirically.
- **Extraction:** Proceed with the chosen extraction method (e.g., Soxhlet, Accelerated Solvent Extraction, Microwave-Assisted Extraction, or QuEChERS).[5]
- **Extract Concentration and Cleanup:** Concentrate the raw extract and perform any necessary cleanup steps (e.g., using Florisil or silica gel) to remove interferences.[14]
- **Internal Standard Addition:** Prior to instrumental analysis, add a precise volume of the Internal Standard Solution (from step 3.1.3) to the final, concentrated extract.[8] For example, add 20 µL of a 10 µg/mL internal standard solution to a final extract volume of 1 mL.[8]

- Analysis: Analyze the final extract using Gas Chromatography with either an Electron Capture Detector (GC-ECD) or Mass Spectrometry (GC-MS).

Data Presentation and Quality Control

Quantitative results should be summarized to demonstrate the method's performance. The recovery of the surrogate is used to evaluate the efficiency of the sample preparation for each individual sample, while the internal standard is used for the quantification of both the target analytes and the surrogate.

Table 1: Example Recovery and Precision Data for PCB Surrogates in Spiked Soil

Surrogate Compound	Spiking Level (ng/g)	Extraction Method	N	Mean Recovery (%)	Relative Standard Deviation (RSD) (%)	Acceptance Criteria (%)
Tetrachloro-m-xylene	100	ASE	5	95.2	8.5	70 - 130
Decachloro biphenyl	100	Soxhlet	5	88.7	11.2	70 - 130
¹³ C ¹² -PCB 52	50	QuEChERS	7	105.4	6.8	70 - 120
Tetrachloro-m-xylene	100	MAE	3	91.5	9.3	70 - 130

Data are representative and compiled from typical performance criteria found in environmental analysis literature.^{[5][8]}

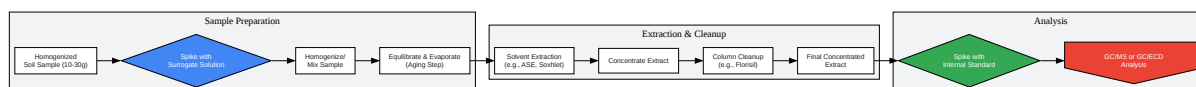
Quality Control Acceptance Criteria:

- Surrogate Recovery: For each sample, the surrogate recovery should fall within the laboratory-established control limits, typically 70-130%.^[8] Samples with recoveries outside this range may require re-extraction or flagging of the data.

- Internal Standard Response: The absolute response of the internal standard in the sample should be within 50-150% of the response in the mid-point calibration standard.[4]
- Method Blank: Should not contain any target analytes above the method detection limit.
- Laboratory Control Sample (LCS): Recoveries should be within established laboratory limits.
- Matrix Spike/Matrix Spike Duplicate (MS/MSD): Recoveries and the relative percent difference (RPD) between duplicates should meet project-specific data quality objectives, typically an RPD of <20-30%.[8]

Visualizations

Experimental Workflow Diagram



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Caption: Workflow for spiking soil with surrogates and internal standards.

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